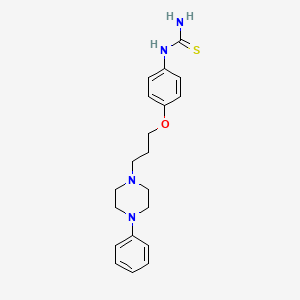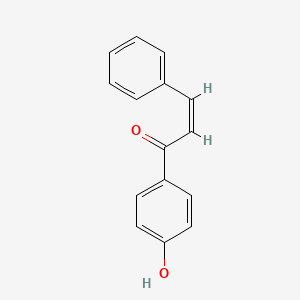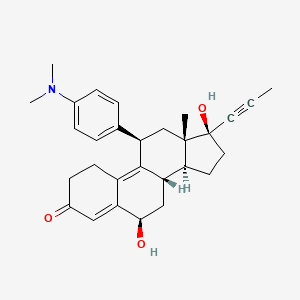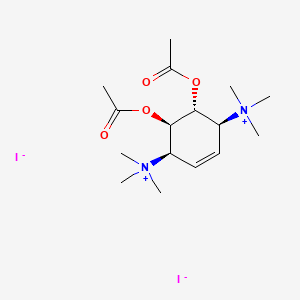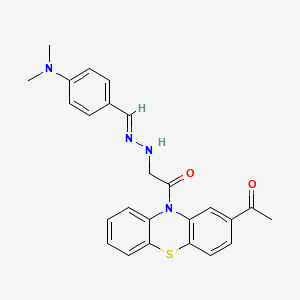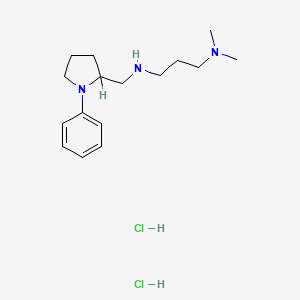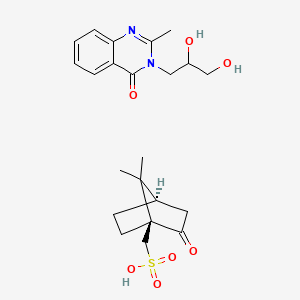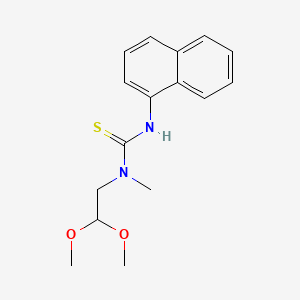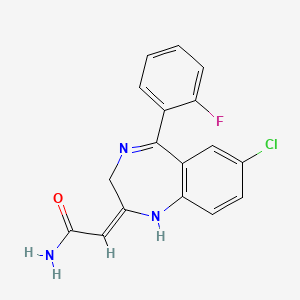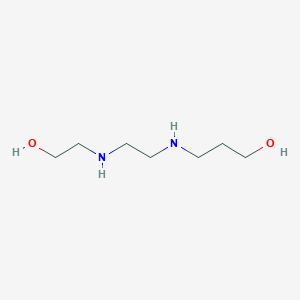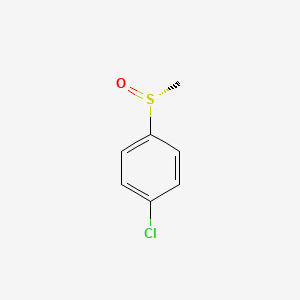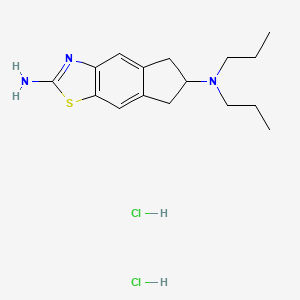
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique indeno-thiazole structure, which contributes to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the indeno-thiazole core, followed by the introduction of the diamine and dipropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring, affecting the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific proteins.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of cancer and infectious diseases. Its ability to interact with cellular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into binding sites with high specificity.
Comparison with Similar Compounds
- N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride
- 5H-Indeno[5,6-d]thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, hydrochloride
Uniqueness: Compared to similar compounds, 5H-Indeno(5,6-d)thiazole-2,6-diamine, 6,7-dihydro-N6,N6-dipropyl-, dihydrochloride stands out due to its specific dipropyl substitution, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
254885-69-3 |
|---|---|
Molecular Formula |
C16H25Cl2N3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C16H23N3S.2ClH/c1-3-5-19(6-4-2)13-7-11-9-14-15(10-12(11)8-13)20-16(17)18-14;;/h9-10,13H,3-8H2,1-2H3,(H2,17,18);2*1H |
InChI Key |
ZNHLCGFCYLKGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CC2=CC3=C(C=C2C1)SC(=N3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


